molecular formula C11H12Cl2N2O2 B15110444 2-chloro-N-[[(2-chloroacetyl)amino]-phenyl-methyl]acetamide CAS No. 5997-80-8

2-chloro-N-[[(2-chloroacetyl)amino]-phenyl-methyl]acetamide

Katalognummer: B15110444
CAS-Nummer: 5997-80-8
Molekulargewicht: 275.13 g/mol
InChI-Schlüssel: OPWPTWUDQPYQEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N,N’-(phenylmethylene)bis[2-chloro- is a compound with the molecular formula C11H14N2O2. It is known for its unique chemical structure, which includes two acetamide groups linked by a phenylmethylene bridge.

Vorbereitungsmethoden

The synthesis of Acetamide, N,N’-(phenylmethylene)bis[2-chloro- typically involves the reaction of acetamide with benzaldehyde under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being catalyzed by an acid such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Acetamide, N,N’-(phenylmethylene)bis[2-chloro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Acetamide, N,N’-(phenylmethylene)bis[2-chloro- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Acetamide, N,N’-(phenylmethylene)bis[2-chloro- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to disruptions in metabolic pathways. The phenylmethylene bridge and acetamide groups play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Acetamide, N,N’-(phenylmethylene)bis[2-chloro- include:

Eigenschaften

CAS-Nummer

5997-80-8

Molekularformel

C11H12Cl2N2O2

Molekulargewicht

275.13 g/mol

IUPAC-Name

2-chloro-N-[[(2-chloroacetyl)amino]-phenylmethyl]acetamide

InChI

InChI=1S/C11H12Cl2N2O2/c12-6-9(16)14-11(15-10(17)7-13)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,14,16)(H,15,17)

InChI-Schlüssel

OPWPTWUDQPYQEL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(NC(=O)CCl)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.